

Technical Guide: Solubility Profiling of Tris(5-methyl-2-nitrophenyl) phosphate

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	<i>Tris(5-methyl-2-nitrophenyl) phosphate</i>
CAS No.:	201742-26-9
Cat. No.:	B11955241

[Get Quote](#)

Executive Summary & Molecule Identification

This guide details the solubility characteristics and characterization protocols for **Tris(5-methyl-2-nitrophenyl) phosphate** (TMNP). Unlike common biological buffers (e.g., Tris base) or standard phosphatase substrates (e.g., pNPP), TMNP is a specialized nitro-substituted triaryl phosphate.

Its specific structural features—three aromatic rings, each substituted with a methyl group and a nitro group—impart unique solubility properties distinct from unsubstituted triphenyl phosphate (TPHP) or tricresyl phosphate (TCP). This molecule is primarily of interest in energetic plasticizer development, flame retardant formulations, and as a synthetic intermediate where solvent compatibility dictates process efficiency.^[1]

Chemical Identity

Property	Detail
Chemical Name	Tris(5-methyl-2-nitrophenyl) phosphate
CAS Number	201742-26-9
Molecular Formula	C ₂₁ H ₁₈ N ₃ O ₁₀ P
Molecular Weight	503.36 g/mol
Structural Class	Triaryl phosphate ester (Nitro-functionalized)
Physical State	Solid (typically off-white to yellow crystalline powder)

Theoretical Solubility Profile (Hansen Parameter Analysis)

In the absence of vendor-supplied empirical data for this specific derivative, we apply Hansen Solubility Parameters (HSP) to predict solvent compatibility. This approach minimizes material waste during initial screening.

Structural Influence on Solubility[1]

- Phosphate Core (P=O): Acts as a hydrogen bond acceptor (HBA), imparting solubility in polar aprotic solvents.
- Triaryl Skeleton: Provides high dispersion forces (), ensuring compatibility with aromatic solvents (e.g., Toluene) and chlorinated hydrocarbons.
- Nitro Groups (-NO₂): These are strong electron-withdrawing groups that significantly increase the molecule's polarity () compared to standard Tricresyl phosphate. This reduces solubility in purely aliphatic hydrocarbons (e.g., Hexane) but enhances solubility in ketones and esters.

Predicted Solubility Matrix

Note: "High" > 50 mg/mL; "Moderate" 10–50 mg/mL; "Low" < 1 mg/mL.[1]

Solvent Class	Representative Solvent	Predicted Solubility	Mechanistic Rationale
Polar Aprotic	DMSO, DMF, NMP	High	Strong dipole-dipole interactions match the high polarity of the nitro groups.
Chlorinated	Dichloromethane (DCM), Chloroform	High	Excellent match for dispersion forces and moderate polarity.[1]
Ketones	Acetone, MEK	High	Carbonyl dipoles interact favorably with the phosphate/nitro dipoles.[1]
Aromatics	Toluene, Xylene	Moderate	stacking interactions with aryl rings; limited by the high polarity of nitro groups.
Alcohols	Methanol, Ethanol	Low to Moderate	TMNP lacks H-bond donors; solubility decreases as alkyl chain length increases.[1]
Aliphatics	Hexane, Heptane	Insoluble	High polarity mismatch; dispersion forces insufficient to overcome crystal lattice energy.[1]
Aqueous	Water, PBS	Insoluble	Hydrophobic aryl bulk outweighs the polarity of the phosphate/nitro groups.[1]

Experimental Protocols

As a Senior Scientist, I recommend validating the theoretical predictions using the following Self-Validating Saturation Protocol (SVSP). This method ensures data integrity for regulatory filing or formulation development.

Protocol A: Gravimetric Saturation (High-Throughput Screening)

Use this for rapid "Go/No-Go" solubility assessment.

Materials:

- TMNP (CAS 201742-26-9)[2][3][4]
- 0.45 µm PTFE Syringe Filters (Chemical resistant)
- Precision Balance (0.01 mg resolution)
- Scintillation Vials (20 mL)

Workflow:

- Excess Addition: Add 100 mg of TMNP to a vial.
- Solvent Addition: Add 1.0 mL of target solvent.[1]
- Equilibration: Vortex for 1 minute. Sonicate for 15 minutes at 25°C.
 - Checkpoint: If solution clears completely, solubility > 100 mg/mL. Add another 100 mg and repeat.
- Saturation: Shake at 25°C for 24 hours. Ensure solid precipitate remains visible (indicating saturation).
- Filtration: Filter 0.5 mL of supernatant through the PTFE filter into a pre-weighed vial ().

- Evaporation: Evaporate solvent under nitrogen stream or vacuum.[1]
- Quantification: Weigh the dried residue ().

Calculation:

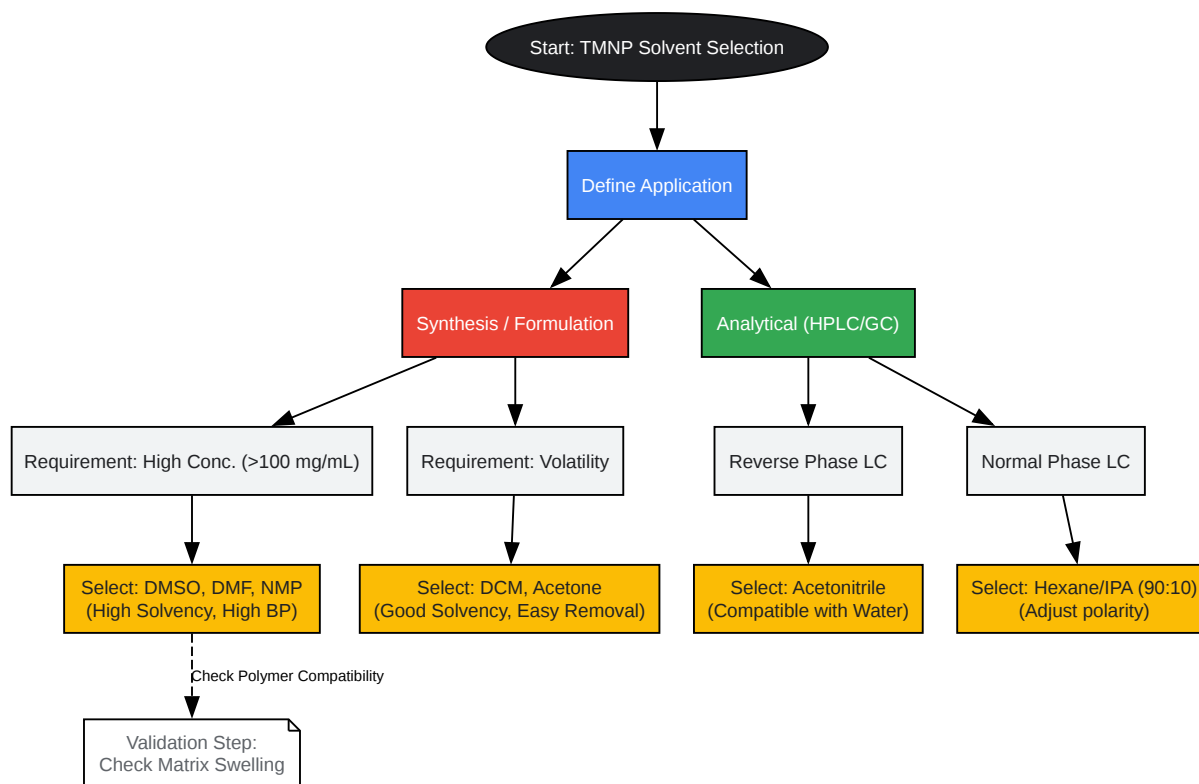
Protocol B: HPLC-UV Quantitation (Trace Analysis)

Use this for precise thermodynamic solubility values or detecting degradation.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 μm , 4.6 x 100 mm.
- Mobile Phase: Acetonitrile : Water (60:40 v/v) + 0.1% Formic Acid.
 - Rationale: The high organic content is required to elute the lipophilic triaryl phosphate.
- Detection: UV at 270 nm (Nitro-aromatic absorption band).[1]
- Standard Curve: Prepare standards of TMNP in Acetonitrile from 0.01 to 1.0 mg/mL.

Visualization of Solubility Workflow

The following diagram outlines the decision logic for solvent selection based on the application (Synthesis vs. Analysis).



[Click to download full resolution via product page](#)

Caption: Decision tree for selecting solvents for **Tris(5-methyl-2-nitrophenyl) phosphate** based on process requirements (Synthesis vs. Analysis).

Critical Safety & Stability Considerations

Energetic Potential

The presence of three nitro groups on a phosphate scaffold classifies this molecule as potentially energetic.[1]

- Risk: While phosphates typically dampen flammability, the "fuel-oxidizer" balance in nitro-aromatics can lead to rapid decomposition at high temperatures.

- Protocol: Do not heat solutions of TMNP above 100°C in a closed system (e.g., sealed microwave vials) without prior DSC (Differential Scanning Calorimetry) screening.

Hydrolytic Stability

Like most organophosphates, TMNP is susceptible to hydrolysis, particularly in alkaline conditions.

- Observation: In the presence of strong bases (NaOH, KOH) or nucleophilic amines, the P-O-Aryl bond may cleave, releasing 4-methyl-2-nitrophenol.
- Indicator: The solution will turn distinct yellow (formation of the nitrophenolate anion) if hydrolysis occurs.[1]
- Storage: Store stock solutions in anhydrous solvents (DMSO, Acetonitrile) over molecular sieves at -20°C.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
- Industrial Chemicals Environmental Assessment. (2023). Evaluation of Tricresyl Phosphates and Related Triaryl Phosphates. Australian Government Department of Health. Retrieved from [Link]
- Interchim. (n.d.).[5] p-Nitrophenyl Phosphate (pNPP) Technical Sheet. (Cited for comparative hydrolysis chemistry of nitro-phenyl phosphates). Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [researchgate.net](https://www.researchgate.net) [researchgate.net]

- [2. Tris phosphate | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [3. Tris phosphate | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [4. Tris phosphate | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [5. Nitrated triarylphosphine oxides: accessible triarylphosphoryl molecules with up to six nitro groups - Dalton Transactions \(RSC Publishing\) DOI:10.1039/D5DT01277E \[pubs.rsc.org\]](#)
- To cite this document: BenchChem. [Technical Guide: Solubility Profiling of Tris(5-methyl-2-nitrophenyl) phosphate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11955241/docs#technical-guide-solubility-profiling-of-tris-5-methyl-2-nitrophenyl-phosphate\]](https://www.benchchem.com/product/b11955241/docs#technical-guide-solubility-profiling-of-tris-5-methyl-2-nitrophenyl-phosphate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check